Cas no 2227800-09-9 ((2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol)

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol
- EN300-1763919
- 2227800-09-9
-
- インチ: 1S/C8H12N2O/c1-6(11)3-8-4-9-5-10-7(8)2/h4-6,11H,3H2,1-2H3/t6-/m0/s1
- InChIKey: RKBFLTFWUJIZLG-LURJTMIESA-N
- ほほえんだ: O[C@@H](C)CC1=CN=CN=C1C
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 46Ų
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763919-0.5g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1763919-1.0g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 1g |
$1801.0 | 2023-06-03 | ||
Enamine | EN300-1763919-0.05g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1763919-5g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 5g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1763919-0.25g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1763919-2.5g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 2.5g |
$3530.0 | 2023-09-20 | ||
Enamine | EN300-1763919-0.1g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1763919-10.0g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 10g |
$7742.0 | 2023-06-03 | ||
Enamine | EN300-1763919-1g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 1g |
$1801.0 | 2023-09-20 | ||
Enamine | EN300-1763919-5.0g |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |
2227800-09-9 | 5g |
$5221.0 | 2023-06-03 |
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-olに関する追加情報
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol (CAS No. 2227800-09-9): An Emerging Compound in Pharmaceutical Research
(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol, with the CAS number 2227800-09-9, is a chiral compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique structural features, which include a chiral center and a pyrimidine ring. These properties make it an attractive candidate for various therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
The chemical structure of (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol consists of a 4-methylpyrimidine moiety attached to a chiral propanol group. The presence of the chiral center at the propanol position imparts enantiomeric specificity to the molecule, which is crucial for its biological activity. The pyrimidine ring, known for its involvement in nucleic acid metabolism and other biological processes, further enhances the compound's potential as a therapeutic agent.
Recent studies have highlighted the pharmacological properties of (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol. One notable area of research is its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme in the DNA repair pathway, thereby sensitizing cancer cells to DNA-damaging agents. This finding suggests that (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol could be developed as an adjuvant therapy to enhance the efficacy of existing cancer treatments.
In addition to its anti-cancer properties, (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol has shown promise in other therapeutic areas. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits potent anti-inflammatory effects by modulating the activity of certain cytokines and chemokines. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol has been optimized through various synthetic routes, ensuring high yields and enantiomeric purity. One common approach involves the reaction of 4-methylpyrimidine with an appropriate chiral alcohol precursor, followed by purification steps to isolate the desired enantiomer. The ability to synthesize this compound efficiently and with high purity is crucial for its further development and clinical testing.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. These findings provide a strong foundation for advancing to later-stage clinical trials, where the compound's therapeutic potential will be further assessed.
In conclusion, (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol (CAS No. 2227800-09-9) represents an exciting new frontier in pharmaceutical research. Its unique chemical structure and promising pharmacological properties make it a valuable candidate for developing novel therapies across multiple disease areas. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments and improving patient outcomes.
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